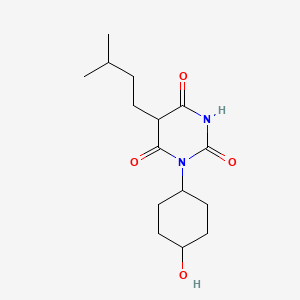![molecular formula C19H19ClN2O B14166397 N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide CAS No. 852686-15-8](/img/structure/B14166397.png)
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
Méthodes De Préparation
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide typically involves the coupling of an indole derivative with a chlorophenyl ethylamine. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of dichloromethane (CH₂Cl₂) as a solvent and may require additional reagents to optimize yield and purity.
Analyse Des Réactions Chimiques
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents include halogens (e.g., bromine) and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core allows the compound to bind with high affinity to various receptors, influencing cell signaling pathways and modulating biological responses . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide can be compared with other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole core and has been studied for its anti-inflammatory properties.
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Tryptamine: A naturally occurring compound that serves as a precursor to various neurotransmitters.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
852686-15-8 |
|---|---|
Formule moléculaire |
C19H19ClN2O |
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C19H19ClN2O/c20-16-8-5-14(6-9-16)11-12-21-19(23)10-7-15-13-22-18-4-2-1-3-17(15)18/h1-6,8-9,13,22H,7,10-12H2,(H,21,23) |
Clé InChI |
DCZNGUMIZLEFRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCC3=CC=C(C=C3)Cl |
Solubilité |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


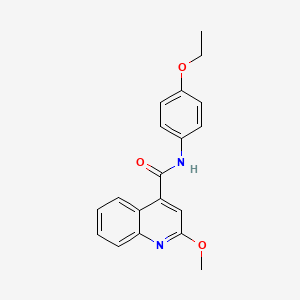
![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)
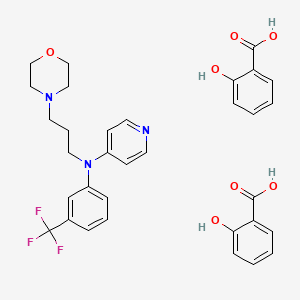
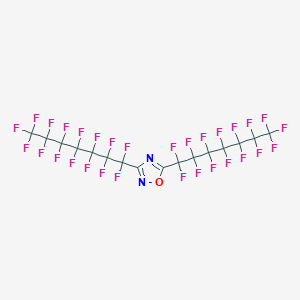
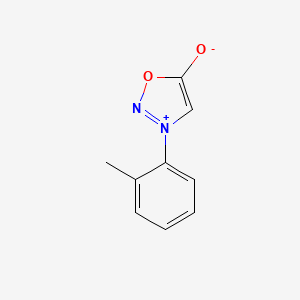
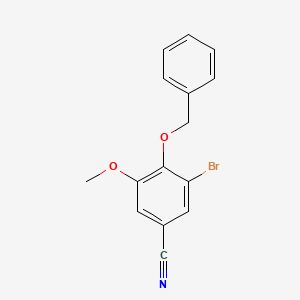
![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
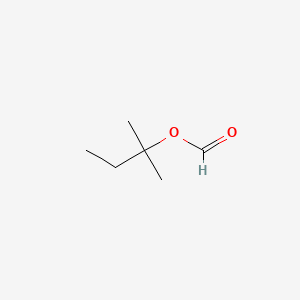
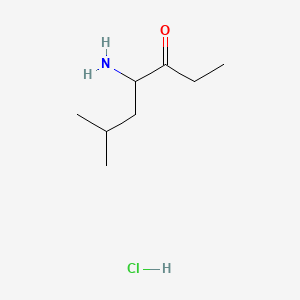
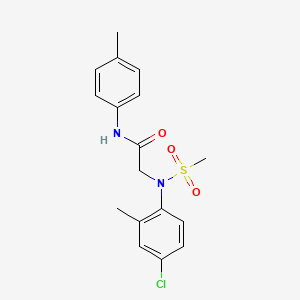
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)
